Cas no 683790-92-3 (ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate)
ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate
- ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
- ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
- Oprea1_586251
- ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
- 683790-92-3
- F1122-1474
- AKOS024603354
-
- Inchi: 1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-7-9-16(10-8-15)33(28,29)25-11-5-6-13(2)12-25/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,24,26)
- InChI Key: DLRXVZHLQSIQMK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NC3=C(C(C)=C(C(=O)OCC)S3)S2)=O)=CC=1)(N1CCCC(C)C1)(=O)=O
Computed Properties
- Exact Mass: 507.09563443g/mol
- Monoisotopic Mass: 507.09563443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 828
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 171Ų
ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1122-1474-2μmol |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-5μmol |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-10μmol |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-20μmol |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-1mg |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-2mg |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-3mg |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-4mg |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-5mg |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-1474-10mg |
ethyl 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate |
683790-92-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate
Ethyl 6-Methyl-2-{4-(3-Methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 683790-92-3): A Comprehensive Overview
Ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 683790-92-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienothiazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The structure of this compound is characterized by a thienothiazole core linked to a substituted benzene ring through an amide bond. The presence of the ethyl ester group at the C-5 position and the 4-(3-methylpiperidin-1-yl)sulfonyl substituent on the benzene ring imparts unique pharmacological properties to the molecule. These structural features contribute to its high potency and selectivity in various biological assays.
Recent research has focused on elucidating the mechanisms of action of ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate the activity of key signaling pathways involved in inflammation, such as NF-κB and MAPK.
In the context of cancer research, this compound has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. Mechanistic studies have revealed that it targets multiple cellular processes, including cell cycle progression, apoptosis, and angiogenesis. For instance, it has been demonstrated to induce G2/M phase arrest and promote apoptosis in human breast cancer cells by downregulating Bcl-2 and upregulating Bax expression.
Furthermore, anti-viral properties have also been attributed to this compound. Research has shown that it can effectively inhibit the replication of several viruses, including influenza A virus and hepatitis C virus (HCV). The mechanism of action involves interference with viral entry and replication processes, making it a potential candidate for the development of broad-spectrum antiviral agents.
The pharmacokinetic profile of ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate has been extensively studied to optimize its therapeutic potential. Preclinical studies have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it suitable for further development as an oral therapeutic agent.
In terms of safety, this compound has shown a favorable safety profile in preclinical toxicity studies. It has been well-tolerated at therapeutic doses with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
The synthesis of ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate involves a multi-step process that includes the preparation of key intermediates such as 4-(3-methylpiperidin-1-yl)benzenesulfonyl chloride and 6-methylthieno[2,3-d][1,3]thiazole-5-carboxylic acid ethyl ester. The final coupling reaction is typically carried out using coupling reagents such as HATU or EDC·HCl in the presence of a base like DIPEA.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For example, microwave-assisted synthesis has been employed to enhance reaction rates and yields while reducing reaction times. These improvements have significant implications for large-scale production and commercialization.
In conclusion, ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 683790-92-3) represents a promising lead compound with a wide range of potential therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its development as a novel therapeutic agent in various disease areas.
683790-92-3 (ethyl 6-methyl-2-{4-(3-methylpiperidin-1-yl)sulfonylbenzamido}thieno2,3-d1,3thiazole-5-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)